

An In-depth Technical Guide to 1-(3-Nitrophenyl)ethanol

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)ethanol

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This guide provides a comprehensive overview of **1-(3-Nitrophenyl)ethanol**, a significant chiral building block in organic synthesis and pharmaceutical research. The document details its chemical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

1-(3-Nitrophenyl)ethanol is a chiral alcohol. The nomenclature varies depending on the stereochemistry at the chiral center.

- Racemic Mixture: **1-(3-Nitrophenyl)ethanol**
- (R)-Enantiomer: (1R)-**1-(3-nitrophenyl)ethanol**[\[1\]](#)[\[2\]](#)
- (S)-Enantiomer: (1S)-**1-(3-nitrophenyl)ethanol**[\[3\]](#)[\[4\]](#)

The chemical structure consists of an ethanol backbone substituted with a 3-nitrophenyl group at the first position.

Chemical and Physical Properties

The key physicochemical properties of **1-(3-Nitrophenyl)ethanol** are summarized below. It is important to note that properties such as melting point can vary between the pure enantiomers and the racemic mixture.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₃	[1][2][5][6]
Molecular Weight	167.16 g/mol	[1][7][8]
Physical State	Solid	[7]
Melting Point	60-66 °C (racemate)	[7]
84-85 °C ((S)-enantiomer)	[4]	
Boiling Point	281 °C at 760 mmHg	[4]
Density	~1.205 g/cm ³	[6]
CAS Number	5400-78-2 (racemate)	[9][10]
76116-24-0 ((R)-enantiomer)	[1][11]	
103966-65-0 ((S)-enantiomer)	[3][4]	

Synthesis and Experimental Protocols

1-(3-Nitrophenyl)ethanol is primarily synthesized through the reduction of a corresponding ketone or carboxylic acid. The choice of reducing agent and reaction conditions determines the stereoselectivity of the product.

A common method for synthesizing **1-(3-nitrophenyl)ethanol** involves the reduction of 3-nitroacetophenone using a hydride-based reducing agent like sodium borohydride (NaBH₄).^[8]
^[12]

Methodology:

- Dissolve 0.013 mol of 3-nitroacetophenone in 30 cm³ of methanol within a 250 cm³ flask equipped with a reflux condenser.^[12]
- Heat the mixture on a heating bath until the 3-nitroacetophenone is completely dissolved.^[12]
- Cool the resulting solution in an external ice bath.

- Slowly add 0.016 mol of sodium borohydride to the cooled solution.[12]
- Stir the mixture occasionally for a period of 15 minutes.
- Add 20 cm³ of distilled water and boil the mixture under reflux for 30 minutes.[12]
- After cooling, extract the product from the reaction mixture twice using 30 cm³ of diethyl ether for each extraction.[12]
- The combined ether layers are then dried over anhydrous sodium sulfate and the solvent is evaporated to yield the final product.

An alternative synthesis route starts from 3-nitrophenylacetic acid, using a borane-methyl sulfide complex as the reducing agent.[5]

Methodology:

- Add 40 g of 3-nitrophenylacetic acid to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of tetrahydrofuran (THF).[5]
- Stir the mixture at 25°C for 3 hours.[5]
- Acidify the solution using HCl in methanol.[5]
- Evaporate the solvent.
- Partition the resulting product between diethyl ether (Et₂O) and an aqueous sodium carbonate solution.[5]
- Separate the Et₂O layer and dry it over sodium sulfate.[5]
- Evaporation of the diethyl ether affords the final product as an oil.[5]

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-(3-Nitrophenyl)ethanol** via the reduction of 3-nitroacetophenone.

Synthesis of **1-(3-Nitrophenyl)ethanol**.

Applications in Research and Drug Development

1-(3-Nitrophenyl)ethanol, particularly its enantiomerically pure forms, is a valuable intermediate in the synthesis of complex, optically active molecules.^[8]

- **Chiral Building Block:** It serves as a fundamental chiral precursor for constructing more elaborate chiral ligands and pharmaceutical agents.^[8] The presence of both a hydroxyl group and a nitro group on a chiral scaffold allows for diverse chemical modifications.
- **Asymmetric Catalysis:** The compound is a frequent target product in studies of asymmetric catalysis.^[8] The enantioselective reduction of its precursor, 3-nitroacetophenone, is a benchmark reaction for evaluating the efficiency of new chiral catalysts, such as Ruthenium-BINAP complexes.^[8]
- **Pharmaceutical Synthesis:** Chiral alcohols are crucial components in many active pharmaceutical ingredients (APIs). (1R)-**1-(3-Nitrophenyl)ethanol** is noted as a prochiral alcohol that can be used in the synthesis of certain antibiotics.^[11]

Safety and Handling

1-(3-Nitrophenyl)ethanol should be handled with care in a laboratory setting.

- **General Handling:** Use in a well-ventilated area and avoid dust generation.^[7] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.^[7]
- **Incompatibilities:** Avoid contact with strong oxidizing agents.^[7]
- **Stability:** The compound is stable under recommended storage temperatures and pressures.^[7] It should be stored in a tightly-closed container in a cool, dry place.^[7]
- **Hazard Statements:** It is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).^[9]

Conclusion

1-(3-Nitrophenyl)ethanol is a versatile chemical compound with significant utility in synthetic organic chemistry. Its importance lies in its chiral nature, making it a key starting material for the enantioselective synthesis of complex molecules relevant to the pharmaceutical industry. The well-established protocols for its synthesis and its potential for further chemical transformation ensure its continued relevance in both academic and industrial research.

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